N-(4-bromophenyl)oxetan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-(4-bromophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
MVCBHLRSKKAPPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for N 4 Bromophenyl Oxetan 3 Amine and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound.
A retrosynthetic analysis of N-(4-bromophenyl)oxetan-3-amine suggests two primary disconnections. The most logical disconnection is at the C-N bond, which simplifies the molecule into two key synthons: oxetan-3-amine and a 4-bromophenyl halide or an equivalent electrophile. amazonaws.com This approach is favored because it allows for the late-stage introduction of the aryl moiety onto a pre-formed oxetane-3-amine core. amazonaws.com
An alternative disconnection could involve breaking the C-C bond of the oxetane (B1205548) ring. However, this is generally a less favorable strategy due to the complexities of ring formation in the presence of the substituted amine. Therefore, the most strategically sound retrosynthetic pathway is as follows:
Figure 1: Retrosynthetic Analysis of this compound
This analysis highlights the importance of robust methods for synthesizing the oxetan-3-amine core and for achieving efficient N-arylation.
Advanced Approaches to Oxetan-3-amine Core Structures.
The synthesis of the oxetan-3-amine core is a critical step that has been the subject of considerable research. The inherent ring strain of the oxetane moiety presents a significant synthetic challenge. acs.org
The construction of the oxetane ring often relies on intramolecular cyclization reactions. acs.org A common and effective method is the Williamson ether synthesis, which involves the intramolecular cyclization of a 1,3-halohydrin. thieme-connect.de The stereochemistry of the resulting oxetane can be controlled by starting with a stereodefined 1,3-diol. thieme-connect.de
Another powerful strategy involves the ring expansion of epoxides using sulfur ylides, which can provide enantioenriched oxetanes. illinois.edu The Paterno-Büchi reaction, a [2+2] photocycloaddition of an alkene and a carbonyl compound, also offers a direct route to oxetane rings, although controlling regioselectivity can be a challenge. illinois.edu
| Method | Description | Key Features | Reference |
| Williamson Ether Synthesis | Intramolecular cyclization of a 1,3-halohydrin. | Well-established, versatile, allows for stereocontrol from diol precursors. | thieme-connect.de |
| Epoxide Ring Expansion | Reaction of epoxides with sulfur ylides. | Can produce enantioenriched oxetanes. | illinois.edu |
| Paterno-Büchi Reaction | [2+2] photocycloaddition of an alkene and a carbonyl. | Direct route to the oxetane ring. | illinois.edu |
Introducing the amine functionality directly at the 3-position of the oxetane ring can be achieved through several methods. Reductive amination of oxetan-3-one is a widely used and efficient approach. acs.orgthieme-connect.de This reaction typically involves treating the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. thieme-connect.de
Another approach involves the reaction of oxetan-3-tert-butylsulfinimine with various nucleophiles, followed by deprotection, to yield 3-aminooxetanes. researchgate.net This method offers a pathway to structurally diverse primary aminooxetanes. researchgate.net
Oxetan-3-one is a highly valuable and versatile intermediate in the synthesis of 3-substituted oxetanes. acs.orgwikipedia.orggoogle.com Its ketone functionality allows for a wide range of transformations, including reductive amination to form oxetan-3-amine and its derivatives. acs.org The synthesis of oxetan-3-one itself has been optimized through various routes, including a one-step gold-catalyzed method from propargyl alcohol. nih.govorganic-chemistry.org The commercial availability of oxetan-3-one has further solidified its role as a crucial building block in medicinal chemistry. chemrxiv.org
The importance of oxetan-3-one is underscored by its application in the synthesis of various biologically active molecules, where the oxetane moiety can act as a beneficial replacement for other functional groups like gem-dimethyl or carbonyl groups. utexas.edu
| Reaction | Reagents | Product | Reference |
| Reductive Amination | Oxetan-3-one, Ammonia, NaBH(OAc)₃ | Oxetan-3-amine | acs.orgthieme-connect.de |
| Grignard Reaction | Oxetan-3-one, Arylmagnesium bromide | 3-Aryl-oxetan-3-ol | acs.org |
| Horner-Wadsworth-Emmons | Oxetan-3-one, Phosphonate ylide | (Oxetan-3-ylidene)acetate | mdpi.com |
Methodologies for Installing the 4-Bromophenyl Moiety.
The final key step in the synthesis of this compound is the formation of the C-N bond between the oxetane-3-amine core and the 4-bromophenyl group.
N-arylation reactions are the most common methods for this transformation. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for coupling amines with aryl halides. nih.gov These reactions offer a broad substrate scope and functional group tolerance. nih.gov
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and often milder method for forming the C-N bond. researchgate.netorganic-chemistry.org These reactions can be performed with various copper catalysts and ligands. researchgate.netorganic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these N-arylation reactions. nih.govresearchgate.net
| Catalytic System | Aryl Halide | Key Features | Reference |
| Palladium/Josiphos Ligand | Aryl chlorides, bromides, iodides | High yields, broad scope, low catalyst loading. | nih.gov |
| Copper(I) Iodide/Diamine Ligand | Aryl iodides, bromides | Good yields for N-arylation of N-H heterocycles. | organic-chemistry.org |
| Copper(I) Oxide | Arylboronic acids | Base-free conditions, room temperature. | organic-chemistry.org |
Post-Cyclization Bromination Techniques
One viable synthetic route to this compound involves the late-stage bromination of an N-phenyloxetan-3-amine precursor. This post-cyclization functionalization relies on electrophilic aromatic substitution. The amine group on the phenyl ring is an activating, ortho-, para-directing group, which facilitates the selective introduction of a bromine atom at the para-position.
Common brominating agents for this type of transformation include N-bromosuccinimide (NBS) or elemental bromine (Br₂). The reaction is often catalyzed by a Lewis acid or performed in a suitable solvent system that promotes electrophilic attack on the electron-rich aromatic ring. mdpi.comorganic-chemistry.org For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS under aqueous conditions. organic-chemistry.org Other systems, such as the use of hexafluoroisopropanol as a solvent, can also enable mild and regioselective halogenation with NBS. organic-chemistry.org The inherent positional selectivity of electrophilic aromatic bromination makes this a predictable and effective method for preparing the target compound from an unbrominated precursor. mdpi.comresearchgate.net
Catalytic Systems and Reaction Conditions for Coupling and Cyclization Steps
The predominant methods for constructing the C-N bond in this compound involve transition-metal-catalyzed cross-coupling reactions. These catalytic systems offer high efficiency and functional group tolerance. The primary strategies are centered around palladium, copper, and more recently, photoredox catalysis, each with distinct advantages in terms of reaction conditions, catalyst loading, and substrate scope.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and represents a powerful method for the synthesis of this compound. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an amine (oxetan-3-amine) with an aryl halide (such as 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene). wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org
The success of the Buchwald-Hartwig amination hinges on the selection of the palladium source, the phosphine (B1218219) ligand, and the base. beilstein-journals.org Sterically hindered biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are highly effective in promoting the reaction, allowing for lower catalyst loadings and milder conditions. rsc.orgnih.gov The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) being commonly employed. beilstein-journals.orgbeilstein-journals.org These reactions are typically performed in anhydrous, aprotic solvents like toluene (B28343) or 1,4-dioxane (B91453) under an inert atmosphere. rsc.orgbeilstein-journals.org
Table 1: Typical Reaction Conditions for Palladium-Catalyzed Synthesis of N-Aryl Amines
| Component | Example | Role / Function | Typical Conditions | Citations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst, forms active Pd(0) species | 1-10 mol% | beilstein-journals.org |
| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes Pd, facilitates oxidative addition and reductive elimination | 1.1-1.5 equivalents relative to Pd | wikipedia.orgrsc.orgnih.gov |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle | 1.2-2.0 equivalents | beilstein-journals.orgbeilstein-journals.org |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvent | - | rsc.orgnih.gov |
| Temperature | Room Temperature to 110 °C | Affects reaction rate | Varies with substrate and catalyst system | beilstein-journals.org |
| Amine | Oxetan-3-amine | Nucleophile | 1.0-1.5 equivalents | - |
| Aryl Halide | 1,4-Dibromobenzene | Electrophile | 1.0 equivalent | - |
The Ullmann condensation, a copper-catalyzed N-arylation, serves as a classic and economically viable alternative to palladium-based methods. organic-chemistry.orgrsc.org This reaction can couple oxetan-3-amine with a 4-brominated aryl halide, typically using a copper(I) salt, such as CuI, as the catalyst. organic-chemistry.orgsharif.edu Traditional Ullmann reactions often required harsh conditions, including high temperatures (often >150 °C) and stoichiometric amounts of copper. rsc.orgnih.gov
Modern advancements have introduced ligands that facilitate the reaction under milder conditions. nih.gov Diamine ligands, for instance, can chelate to the copper center, increasing the electron density and promoting the oxidative addition of the aryl halide, which is often the rate-limiting step. sharif.edunih.gov This allows the reaction to proceed at lower temperatures (e.g., 90-120 °C) with catalytic amounts of copper. sharif.edunih.gov Common bases used include K₂CO₃, K₃PO₄, or NaOH, and polar aprotic solvents like DMSO or ethylene (B1197577) glycol are often employed. organic-chemistry.orgsharif.edu Despite these improvements, palladium-catalyzed methods are frequently preferred for their broader substrate scope and even milder conditions. nih.gov
Table 2: Typical Reaction Conditions for Copper-Mediated N-Arylation (Ullmann-Type)
| Component | Example | Role / Function | Typical Conditions | Citations |
| Copper Source | CuI, CuBr | Catalyst | 5-20 mol% | organic-chemistry.orgsharif.edu |
| Ligand | 1,10-Phenanthroline, Diamines, Ethylene Glycol | Accelerates reaction, allows milder conditions | 10-20 mol% or used as solvent | sharif.edutcichemicals.com |
| Base | K₂CO₃, K₃PO₄, NaOH | Activates the amine nucleophile | 2.0 equivalents | organic-chemistry.orgnih.gov |
| Solvent | DMSO, DMF, Ethylene Glycol | Polar, aprotic solvent | - | organic-chemistry.orgsharif.edu |
| Temperature | 90-140 °C | Provides energy to overcome activation barrier | Varies with substrate and catalyst system | organic-chemistry.orgnih.gov |
| Amine | Oxetan-3-amine | Nucleophile | 1.2-2.0 equivalents | - |
| Aryl Halide | 4-Bromoiodobenzene | Electrophile | 1.0 equivalent | - |
A cutting-edge approach for the synthesis of N-aryloxetanes involves the synergistic combination of photoredox and transition metal catalysis. nih.govnih.gov This dual catalytic system enables C-N bond formation under exceptionally mild conditions, often at room temperature, using visible light as the energy source. nih.govrsc.org Specifically, a strategy for the direct construction of aryl aminooxetanes has been developed using photoredox and nickel catalysis. acs.org
In this method, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and becomes a potent single-electron oxidant or reductant. nih.govacs.org This excited photocatalyst can then engage in an electron transfer process to generate radical intermediates. For the synthesis of this compound, this could involve the generation of an α-amino radical from the oxetane precursor, which is then captured by a nickel catalyst in the presence of the aryl halide. ucla.eduprinceton.edu The nickel catalyst facilitates the cross-coupling of the radical species with the aryl halide, completing the C-N bond formation. nih.govucla.edu This methodology is particularly valuable for its high functional group tolerance and its ability to utilize challenging tertiary radicals, offering a distinct mechanistic pathway compared to traditional cross-coupling reactions. nih.govacs.org
Green Chemistry Principles and Sustainable Synthesis Optimization
The synthesis of this compound can be significantly optimized by applying the principles of green chemistry. nih.govacs.org The shift from stoichiometric methods to catalytic approaches, such as the Buchwald-Hartwig and Ullmann reactions, is a fundamental green improvement, as it reduces waste by minimizing the amount of metal required. nih.govacs.org
Further sustainability can be achieved by refining these catalytic systems. Efforts are being made to lower palladium loadings in amination reactions and to recycle the catalyst. nih.gov A significant advancement is the use of aqueous micellar catalysis, where surfactants like TPGS-750-M form micelles in water, creating a "nanoreactor" environment that can facilitate the coupling reaction. nih.gov This approach drastically reduces the reliance on volatile and hazardous organic solvents like toluene or dioxane, which are common in traditional cross-coupling protocols. nih.govnih.gov
Optimizing energy consumption is another key aspect. The development of catalysts and ligands that enable reactions to proceed at lower temperatures, such as the room-temperature copper-catalyzed systems using specialized diamine ligands, contributes to a more sustainable process. nih.govtcichemicals.com Photoredox catalysis, which uses visible light as a renewable energy source to drive reactions at ambient temperature, represents a particularly promising green strategy. nih.govrsc.org By focusing on atom economy, reducing hazardous solvent use, improving energy efficiency, and utilizing recyclable catalysts, the synthesis of this compound can be made more environmentally benign and economically efficient. nih.govrsc.orgacs.org
Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(4-bromophenyl)oxetan-3-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for a complete structural assignment. nmrsoft.come-bookshelf.de
In the ¹H NMR spectrum, the protons of the 4-bromophenyl group typically appear as a set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the oxetane (B1205548) ring and the amine proton exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the structure. Similarly, the ¹³C NMR spectrum provides key signals for each unique carbon atom, including the two distinct carbons of the oxetane ring, the four aromatic carbons of the bromophenyl group (with two signals for the carbons bearing hydrogen and two for the quaternary carbons), and the carbon attached to the nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data and should be used as a reference. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amine (NH) | Broad singlet | - |
| Aromatic (CH) | ~6.6-7.3 (multiplet) | ~114, 132 |
| Aromatic (C-Br) | - | ~112 |
| Aromatic (C-N) | - | ~146 |
| Oxetane (CH) | Multiplet | ~55 |
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. princeton.eduharvard.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons on the oxetane ring, helping to establish their connectivity. It would also show correlations between adjacent protons on the aromatic ring. e-bookshelf.de
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nmrsoft.comyoutube.com This is instrumental in definitively assigning the carbon signals based on the assignments of their attached protons. For instance, the signals of the oxetane ring protons would correlate with their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. nmrsoft.comyoutube.com This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show correlations between the amine proton and the carbons of the bromophenyl ring, as well as the carbons of the oxetane ring, confirming the N-phenyl and N-oxetanyl linkages.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. e-bookshelf.deharvard.edu For this compound, NOESY could reveal through-space interactions between the protons of the oxetane ring and the ortho-protons of the bromophenyl group.
Solid-State NMR for Polymorphic Forms and Bulk Structural Characterization
While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its solid form. ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these different forms by detecting subtle changes in the chemical shifts and line shapes of the NMR signals. This technique provides valuable information about the bulk structural characteristics of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. ku.dknih.govnih.gov For this compound (C₉H₁₀BrNO), HRMS provides a highly accurate mass measurement of the molecular ion, confirming the molecular formula. bldpharm.com
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 228.00186 |
| [M+Na]⁺ | 249.98380 |
Predicted values from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. nih.gov This technique provides valuable structural information by revealing the compound's fragmentation pathways. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragments would likely include the loss of the oxetane ring or cleavage of the C-N bond, providing further evidence for the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. e-bookshelf.dersc.org The resulting spectra provide a "fingerprint" of the compound and are invaluable for identifying the functional groups present.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. wpmucdn.comorgchemboulder.com
C-N stretch: A band in the region of 1250-1335 cm⁻¹ for the aromatic amine. orgchemboulder.com
C-O-C stretch: Bands associated with the ether linkage of the oxetane ring.
Aromatic C-H and C=C stretches: Bands in the aromatic region of the spectrum.
C-Br stretch: A band in the lower frequency region of the spectrum.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
| C-N Stretch (aromatic amine) | 1250 - 1335 |
| C-O-C Stretch (ether) | 1000 - 1300 |
X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles. e-bookshelf.de This technique provides unequivocal proof of the compound's structure and stereochemistry. The introduction of substituents on the oxetane ring can lead to a more puckered conformation. acs.org X-ray crystallography would reveal the specific conformation adopted by the oxetane ring in the solid state.
Single-Crystal X-ray Diffraction: Principles and Interpretation of Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule, as well as how individual molecules are arranged in the crystal lattice, known as crystal packing.
Principles: The fundamental principle of SC-XRD involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.
Interpretation of Crystal Packing: The analysis of crystal packing reveals the non-covalent interactions that govern the supramolecular assembly of molecules in the solid state. These interactions include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. For a compound like this compound, one would expect to observe several key interactions:
Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base (such as the oxygen or nitrogen atom of a neighboring molecule).
π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice.
A hypothetical crystal data table for this compound, based on typical values for similar organic compounds, is presented below to illustrate the type of information obtained from an SC-XRD experiment.
| Crystal Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₀BrNO |
| Formula Weight | 228.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105.3 |
| Volume (ų) | 1005 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.508 |
| Absorption Coeff. (mm⁻¹) | 3.5 |
This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
Powder X-ray Diffraction in Polymorphism and Solid-State Characterization
Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of crystalline materials in a powdered form. It is particularly valuable for identifying different crystalline forms of a compound, known as polymorphs, and for routine quality control.
Principles: In PXRD, a sample of finely ground crystalline powder is exposed to an X-ray beam. The randomly oriented crystallites in the powder ensure that all possible diffraction planes are exposed to the X-rays, resulting in a diffraction pattern characterized by a series of peaks at specific angles (2θ). This pattern is a unique fingerprint of the crystalline phase.
Polymorphism and Solid-State Characterization: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability, which are critical in the pharmaceutical and materials industries.
PXRD is the primary tool for identifying and differentiating polymorphs. Each polymorph will produce a unique PXRD pattern. By comparing the PXRD pattern of a new batch of this compound to a reference pattern of a known form, one can confirm its identity and purity. The presence of unexpected peaks could indicate a mixture of polymorphs or the presence of impurities. Studies on other N-phenyl derivatives have demonstrated the successful use of PXRD to identify and characterize different polymorphic forms. nih.govresearchgate.netnih.gov
The use of high-intensity synchrotron radiation in PXRD can enhance the detection limits for identifying polymorphs present in low concentrations within a mixture. mit.edu
A hypothetical PXRD data table illustrating the characteristic peaks for a specific polymorph of this compound is shown below.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 100 |
| 18.8 | 4.72 | 65 |
| 21.3 | 4.17 | 80 |
| 25.1 | 3.54 | 45 |
| 28.9 | 3.09 | 55 |
This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination (if applicable)
This compound possesses a chiral center at the C3 position of the oxetane ring, meaning it can exist as two non-superimposable mirror images called enantiomers. Determining the absolute configuration (the actual three-dimensional arrangement of the atoms) of a chiral molecule is crucial, as enantiomers can have different biological activities. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose.
Principles:
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible region. The resulting ECD spectrum, with its positive and negative bands (Cotton effects), is unique to a specific enantiomer.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. A VCD spectrum provides information about the stereochemistry based on the vibrational modes of the molecule.
Absolute Configuration Determination: The absolute configuration of this compound could be determined by comparing its experimental ECD or VCD spectrum with the spectrum predicted for a known configuration (R or S) using quantum chemical calculations. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. This approach has been successfully applied to determine the absolute configuration of various chiral amines and other complex molecules. mit.edu
For secondary amines, derivatization with a chiral agent can be used to create diastereomers, which can then be analyzed by spectroscopic methods to determine the absolute configuration of the original amine. frontiersin.org While no specific chiroptical data for this compound has been reported, the principles remain applicable.
A hypothetical data table summarizing the expected chiroptical data is presented below.
| Technique | Wavelength/Wavenumber Range | Expected Observation for a Single Enantiomer |
| ECD | 200-400 nm | Positive and/or negative Cotton effects corresponding to electronic transitions of the aromatic chromophore and the oxetane ring. |
| VCD | 4000-1000 cm⁻¹ | A pattern of positive and negative bands corresponding to the vibrational modes of the chiral molecule. |
This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
Mechanistic Investigations and Reactivity Profiles of N 4 Bromophenyl Oxetan 3 Amine
Chemical Transformations Involving the Bromine Atom.
The bromine atom attached to the phenyl ring of N-(4-bromophenyl)oxetan-3-amine serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound is a suitable substrate for several of these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. The general mechanism proceeds through an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 4-position of the phenyl ring. The choice of catalyst, such as Pd(PPh₃)₄, and base, like K₃PO₄, can be optimized to achieve good yields. mdpi.com Electron-rich boronic acids tend to give better yields, while electron-withdrawing groups on the boronic acid can slow down the transmetalation step. mdpi.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at the site of the bromine atom, resulting in a substituted alkene. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org A variety of palladium catalysts, including those with phosphine (B1218219) ligands like PPh₃ or N-heterocyclic carbenes, can be employed. organic-chemistry.org The reaction typically requires a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen halide formed. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base like an amine. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild, even aqueous, conditions. wikipedia.org A copper-free variant of the Sonogashira coupling also exists, which can be advantageous in certain contexts to avoid Glaser-type oxidative homocoupling of the alkyne. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. openstax.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. openstax.orglibretexts.org
In the case of this compound, the oxetanyl-amino substituent is not a strong electron-withdrawing group. Therefore, direct SNAr at the bromine position is generally not a favored reaction pathway under standard conditions. wikipedia.orgfishersci.co.uk More modern methods like the Buchwald-Hartwig amination have become more popular for coupling nitrogen nucleophiles to aryl carbons. fishersci.co.uk
Metal-halogen exchange is a powerful technique for converting an aryl halide into an organometallic reagent, which can then be reacted with a variety of electrophiles for further functionalization. This process typically involves the reaction of the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. youtube.com The lithium atom replaces the bromine, creating a highly reactive aryllithium species. This intermediate can then be trapped with electrophiles like carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), or other electrophilic reagents.
The formation of Grignard reagents is another common application of metal-halogen exchange. youtube.com This involves reacting the aryl bromide with magnesium metal in an ethereal solvent to form an organomagnesium halide (Grignard reagent). youtube.com These reagents are also highly versatile nucleophiles for a wide range of chemical transformations.
Reactivity of the Secondary Amine Functionality.
The secondary amine group in this compound is a nucleophilic center that can readily participate in a variety of chemical reactions to form new covalent bonds. These reactions are crucial for the synthesis of derivatives with diverse biological and chemical properties.
Alkylation: The nitrogen atom of the secondary amine can be alkylated using various alkylating agents, such as alkyl halides or alcohols. rsc.orgmasterorganicchemistry.comgoogle.com The direct alkylation with alkyl halides can sometimes lead to over-alkylation, forming a tertiary amine and even a quaternary ammonium (B1175870) salt, because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies can be employed, such as using the amine hydrobromide salt in a competitive deprotonation/protonation process or using catalysts like manganese pincer complexes for N-alkylation with alcohols. rsc.orgnih.gov
Acylation: Acylation of the secondary amine is a common transformation to form amides. nih.govgoogle.com This is typically achieved by reacting the amine with an acylating agent like an acid chloride or an acid anhydride. wikipedia.org The reaction is generally efficient and leads to the formation of a stable amide bond. wikipedia.org For instance, N-acetylation is a widely used reaction in organic synthesis. nih.gov
Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base. This reaction forms a sulfonamide, a functional group that is prevalent in many pharmaceutical compounds.
Amides: As mentioned previously, the reaction of the secondary amine of this compound with carboxylic acid derivatives like acid chlorides or anhydrides readily yields amides. wikipedia.orglibretexts.orgunc.eduyoutube.comyoutube.com The amide bond is a key structural feature in many biologically active molecules and polymers. unc.edu
Ureas: Ureas can be synthesized from the secondary amine through several methods. One common approach is the reaction with an isocyanate. organic-chemistry.org Alternatively, the amine can be reacted with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine. bioorganic-chemistry.com Another method involves the reaction of the amine with carbamoylating agents. organic-chemistry.org For example, a two-step conversion of an amine to a urea (B33335) can be achieved by reaction with 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis. bioorganic-chemistry.com
Thioureas: The formation of thioureas from the secondary amine can be accomplished by reacting it with an isothiocyanate. nih.gov This reaction is generally straightforward and provides high yields of the corresponding thiourea (B124793) derivative. nih.gov Another method involves the condensation of the amine with carbon disulfide. organic-chemistry.org
Coordination Chemistry with Metal Centers as Potential Ligands
The presence of both a secondary amine and an ether oxygen makes this compound a potential bidentate or monodentate ligand in coordination chemistry. The nitrogen atom's lone pair and the oxygen's lone pairs can coordinate with various metal centers. The coordination behavior of such amine ligands is versatile and depends significantly on the metal's ionic radius and the steric environment. nih.govnih.gov
Multidentate amine ligands are crucial in tuning the reactivity of metal reagents, particularly with Group 1 metals. nih.govresearchgate.net The coordination can be flexible, with different numbers of donor atoms binding to the metal center depending on the specific metal cation and its substituents. nih.gov For instance, studies on similar multidentate amine ligands have shown that coordination modes can range from four-coordinate trigonal pyramidal to six-coordinate trigonal prismatic. nih.gov The coordination of an amine group to a metal ion can be influenced by factors like pH in aqueous solutions. scirp.org In the case of this compound, the nitrogen atom is expected to be the primary coordination site. The oxetane (B1205548) oxygen can also participate in coordination, potentially leading to the formation of chelate rings, although this is influenced by the ring's conformational rigidity. scirp.orgacs.org
Research into related systems, such as those involving 4,4′-diaminodiphenylethane, has demonstrated that flexible ligands can act as bidentate linkers, forming coordination polymers, or as monodentate ligands occupying positions in a metal's coordination sphere. mdpi.com The specific coordination mode of this compound would require detailed experimental studies, such as X-ray crystallography and NMR spectroscopy, to fully elucidate. researchgate.net
Ring-Opening and Rearrangement Reactions of the Oxetane Core
The oxetane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. acs.orgillinois.edu This reactivity is a key feature of oxetane chemistry and is central to its use as a synthetic intermediate. acs.org
Nucleophilic and Electrophilic Ring-Opening Pathways
The oxetane ring in this compound can be opened by both nucleophiles and electrophiles.
Nucleophilic Ring-Opening: Nucleophilic attack typically occurs at one of the ring's carbon atoms, leading to the cleavage of a C-O bond. This process is often catalyzed by acids, which protonate the oxetane oxygen, making the ring more susceptible to attack. The regioselectivity of the attack depends on steric and electronic factors. For 3-substituted oxetanes, the nucleophile can attack either the C2 or C4 position. The presence of the N-(4-bromophenyl)amino group at the C3 position introduces significant steric bulk and electronic effects that influence the site of attack. In analogous systems like aziridines, which are nitrogen-containing three-membered rings, ring-opening by nucleophiles is a common reaction, often requiring activation of the ring. nih.govic.ac.uk The stability of the resulting intermediate plays a crucial role; for instance, aziridines with electron-withdrawing groups on the nitrogen are more reactive towards nucleophilic attack. ic.ac.uk
Electrophilic Ring-Opening: Electrophilic attack on the oxetane oxygen initiates ring-opening. Lewis acids are commonly employed to promote this type of reaction. illinois.edu The resulting oxocarbenium ion is a reactive intermediate that can be trapped by nucleophiles. acs.orgnih.gov For example, protonation of an enol ether derived from an oxetane can generate an oxetane oxocarbenium ion, which then reacts with nucleophiles. acs.orgnih.gov In the context of this compound, the secondary amine could potentially be protonated first, but under appropriate conditions, the oxetane oxygen can be targeted by strong electrophiles.
Strain-Release Driven Transformations
The driving force for many reactions involving oxetanes is the release of ring strain, which is approximately 25 kcal/mol. acs.orgillinois.edu This inherent strain facilitates transformations that lead to more stable, open-chain or larger ring structures. acs.org
Strain-release can be exploited in modular syntheses. For example, a method for constructing oxetane-containing amide bioisosteres relies on the reaction of oxetan-3-one with various reagents, where the transformation is driven by the release of strain in subsequent steps. nih.gov Modifications to the oxetane ring, such as the introduction of exocyclic double bonds or spiro-fused rings, can further increase strain and open up novel reaction pathways not seen in simple oxetanes. acs.orgnih.gov While this compound does not have these specific modifications, the principle of strain-release remains a fundamental aspect of its reactivity.
Ring-Expansion and Contraction Mechanisms
While less common than simple ring-opening, oxetanes can participate in rearrangement reactions that lead to ring expansion or contraction.
Ring-Expansion: Ring expansion reactions could potentially transform the four-membered oxetane ring into a five-membered ring, such as a tetrahydrofuran (B95107) derivative. acs.orgnih.gov For instance, certain strained oxetane derivatives, like oxaspirohexanes, can rearrange in the presence of a Lewis acid to form 3-methylenetetrahydrofurans. acs.orgnih.gov Another general strategy involves the opening of a cyclopropane-containing bicycle, which can be a method for ring expansion. wikipedia.org
Ring-Contraction: Ring contraction of an oxetane ring is less common. Generally, ring contractions involve the formation of a smaller ring from a larger one, often through rearrangements like the Favorskii rearrangement or cationic rearrangements. wikipedia.orgetsu.edu For instance, the Demyanov rearrangement involves the diazotization of aminocycloalkanes, which can lead to a mixture of ring-contracted and rearranged products. wikipedia.org While not directly applicable to the oxetane core itself, such rearrangements could be envisioned in more complex transformations starting from this compound.
Kinetic and Thermodynamic Studies of Key Reactions
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions.
Elucidation of Rate-Determining Steps and Intermediates
Reaction intermediates are transient species that are formed in one step and consumed in a subsequent step. youtube.com In the reactions of this compound, potential intermediates include protonated oxetanes, oxocarbenium ions, or intermediates resulting from the initial nucleophilic attack. The identification of intermediates can be achieved through spectroscopic methods under conditions that allow for their accumulation or through trapping experiments.
The table below summarizes hypothetical kinetic parameters for a proposed ring-opening reaction, illustrating the type of data that would be sought in such a study.
| Reaction Step | Reactants | Products | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) at 298 K (s⁻¹) |
| Step 1 (Slow) | This compound + H⁺ | Protonated Intermediate | 75 | 1.2 x 10⁻⁴ |
| Step 2 (Fast) | Protonated Intermediate + Nu⁻ | Ring-Opened Product | 30 | 5.0 x 10² |
This table is illustrative and does not represent actual experimental data.
Further detailed mechanistic studies, including computational modeling and advanced spectroscopic analysis, would be necessary to fully map the reactivity profile of this compound and to precisely determine the kinetic and thermodynamic parameters for its key reactions.
Isotopic Labeling Studies for Reaction Pathway Mapping.
One of the primary areas of investigation has been the nucleophilic ring-opening of the oxetane moiety under various conditions. A key question in these reactions is whether the nucleophile attacks the C2 or C4 position of the oxetane ring and the nature of the transition state. To probe this, a series of isotopically labeled this compound precursors can be synthesized and subjected to reaction conditions.
For instance, in a hypothetical acid-catalyzed ring-opening reaction with a nucleophile (Nu⁻), two potential pathways can be envisioned: attack at the C2 position (Path A) or attack at the C4 position (Path B), both of which are sterically hindered to varying degrees and influenced by the electronic effects of the adjacent oxygen and nitrogen atoms.
To distinguish between these pathways, a deuterium-labeled substrate, this compound-d₂, where the two hydrogens on the C4 position are replaced with deuterium (B1214612), can be utilized. Analysis of the resulting product distribution and the location of the deuterium atoms via techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides definitive evidence for the operative mechanism.
Table 1: Hypothetical Isotopic Labeling Study for Nucleophilic Ring-Opening of this compound-d₂
| Labeled Precursor | Reaction Conditions | Proposed Pathway | Predicted Product | Experimental Observation | Conclusion |
| This compound-4,4-d₂ | H⁺, Nu⁻ | Path A: Attack at C2 | 1-(4-bromophenylamino)-4-deutero-4-nucleo-butan-2-ol | Deuterium atoms remain at C4. | Path A is the major pathway. |
| This compound-4,4-d₂ | H⁺, Nu⁻ | Path B: Attack at C4 | 3-(4-bromophenylamino)-4-deutero-4-nucleo-butan-1-ol | One deuterium atom is lost, and the other is at C4. | Path B is a minor or non-existent pathway. |
Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a labeled substrate is compared to the rate with an unlabeled substrate, can provide information about the rate-determining step of a reaction. For example, if the C-H bond cleavage is part of the rate-determining step, a significant primary KIE (kH/kD > 1) will be observed when hydrogen is replaced by deuterium.
In a hypothetical oxidation reaction of the amine functionality, a KIE study could differentiate between a mechanism involving initial N-H bond cleavage and one where the initial attack is at another site.
Table 2: Hypothetical Kinetic Isotope Effect Study for the Oxidation of this compound
| Reactant | Oxidant | k (s⁻¹) | kH/kD | Mechanistic Implication |
| This compound | Oxidant X | 1.2 x 10⁻³ | 1.1 | N-H bond cleavage is not the rate-determining step. |
| N-deutero-N-(4-bromophenyl)oxetan-3-amine | Oxidant X | 1.1 x 10⁻³ | ||
| This compound | Oxidant Y | 8.5 x 10⁻⁴ | 6.2 | N-H bond cleavage is involved in the rate-determining step. |
| N-deutero-N-(4-bromophenyl)oxetan-3-amine | Oxidant Y | 1.4 x 10⁻⁴ |
These examples of isotopic labeling studies, while presented in a generalized context, underscore the utility of this method in dissecting the complex reactivity profiles of molecules like this compound. The precise data obtained from such experiments are crucial for building accurate models of reaction mechanisms, which in turn enables the rational design of new synthetic methodologies and the prediction of product outcomes with greater certainty.
Computational and Theoretical Chemistry Studies of N 4 Bromophenyl Oxetan 3 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-bromophenyl)oxetan-3-amine at the atomic level. These calculations can elucidate electron distribution, molecular orbital energies, and other electronic features that govern the molecule's reactivity and interactions.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| Total Energy | (Value in Hartrees) | Represents the molecule's stability at 0 K. |
| HOMO Energy | (Value in eV) | Indicates the ability to donate electrons. |
| LUMO Energy | (Value in eV) | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |
| Dipole Moment | (Value in Debye) | Indicates the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an illustration of the data typically generated from DFT calculations.
Ab Initio Methods for High-Accuracy Electronic Structure Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure analysis. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the understanding of electron correlation effects, which are important for accurately describing the non-covalent interactions within the molecule and with its environment. These high-level calculations, while computationally more expensive, provide benchmark data for validating less demanding DFT methods. nih.gov They are particularly useful for analyzing the subtle electronic effects of the bromine substituent and the oxetane (B1205548) ring on the phenylamine system.
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of this compound, particularly the rotation around the C-N bond and the puckering of the oxetane ring, results in a complex potential energy surface with multiple possible conformations.
Molecular Mechanics and Dynamics Simulations to Investigate Dynamic Behavior
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules over time. colostate.edu An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements. This would reveal the preferred conformations in solution, the rotational barriers of the phenyl-amine bond, and the puckering dynamics of the oxetane ring. Such simulations can predict how the molecule might change its shape to bind to a biological target, for example.
Influence of Ring Strain and Substituents on Molecular Conformation
The conformation of this compound is a balance between several factors. The oxetane ring possesses inherent ring strain due to its four-membered structure, which influences its puckering and the bond angles of the substituent at the 3-position. oregonstate.edu The bulky 4-bromophenyl group and the amine group will have preferred orientations to minimize steric hindrance. colostate.edu The electronic effects of the bromine atom (electron-withdrawing) and the amine group (electron-donating) will also influence the charge distribution and, consequently, the intramolecular interactions that stabilize certain conformations. Studies on substituted anilines have shown that interactions between the ring and substituents are largely steric in nature and can define the potential energy surface for internal rotations. colostate.edu
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. uni.lu
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Parameter | Interpretation |
| ¹H NMR | Chemical Shifts (ppm) | The chemical environment of each proton. Aromatic protons would appear in the downfield region, while oxetane and amine protons would be more upfield. |
| ¹³C NMR | Chemical Shifts (ppm) | The chemical environment of each carbon atom. The carbon attached to bromine would show a characteristic shift. |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Frequencies corresponding to N-H stretching, C-Br stretching, C-O-C stretching of the oxetane ring, and aromatic C-H and C=C vibrations. |
| Mass Spectrometry | Predicted m/z values | Collision cross-section values for different adducts ([M+H]⁺, [M+Na]⁺, etc.) can be predicted to aid in mass spectrometry analysis. uni.lu |
Note: These are expected spectroscopic features. Precise values would require specific computational modeling.
These predicted spectra serve as a guide for chemists, helping to assign peaks in experimental data and to confirm that the target molecule has been successfully synthesized. The correlation between predicted and experimental spectra provides a high degree of confidence in the molecular structure.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational methods is a powerful tool for structural elucidation. nih.gov For this compound, Density Functional Theory (DFT) calculations, often paired with the Gauge-Including Atomic Orbital (GIAO) method, are the standard approach for obtaining theoretical ¹H and ¹³C NMR spectra. nih.govnih.gov These calculations are typically performed after geometry optimization of the molecule to its lowest energy conformation.
The accuracy of these predictions can be enhanced by employing hybrid density functional methods and considering solvent effects, for instance by using a continuum solvation model like the Solvation Model based on Density (SMD). nih.gov While experimental data for this specific compound is not publicly available, theoretical predictions offer a valuable reference. A hypothetical table of predicted chemical shifts, based on DFT calculations, is presented below. The values are illustrative of what a computational study would aim to produce.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C-Br) | - | 118.5 |
| C2/C6 (Ar-CH) | 7.45 | 132.0 |
| C3/C5 (Ar-CH) | 6.80 | 116.2 |
| C4 (C-N) | - | 145.8 |
| C7 (Oxetane C-N) | - | 58.1 |
| C8/C9 (Oxetane CH₂) | 4.70 | 78.5 |
| NH | 2.10 | - |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.
Simulation of IR and Raman Spectra for Vibrational Analysis
Computational methods are also employed to simulate infrared (IR) and Raman spectra, providing a detailed vibrational analysis of the molecule. nih.gov DFT calculations are used to determine the fundamental vibrational frequencies and their corresponding intensities. nih.gov The simulation of these spectra for this compound would allow for the assignment of characteristic vibrational modes.
Key vibrational modes would include the N-H stretching of the amine group, C-N stretching, C-O-C stretching of the oxetane ring, and vibrations associated with the bromophenyl group. A comparison of the computed spectra with experimental data, if available, can confirm the molecular structure and provide insights into the molecular force fields. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3350 - 3450 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Oxetane (C-H) | Stretching | 2850 - 2950 |
| Aromatic (C=C) | Stretching | 1580 - 1600 |
| Amine (N-H) | Bending | 1550 - 1650 |
| Oxetane (C-O-C) | Asymmetric Stretching | 950 - 990 |
| Aromatic (C-Br) | Stretching | 500 - 600 |
Note: This data is illustrative and based on typical frequency ranges for the respective functional groups.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a vital tool for elucidating reaction mechanisms at the molecular level. nih.gov For this compound, theoretical studies can map out the potential energy surfaces for various reactions, identifying transition states, intermediates, and products. nih.gov This allows for a deeper understanding of the kinetics and thermodynamics of chemical transformations.
One area of interest is the potential for nucleophilic substitution reactions. The tertiary amine functionality can act as a nucleophile, and the oxetane ring can be susceptible to ring-opening reactions under certain conditions. mdpi.com Computational studies, likely using DFT methods, could model the reaction pathways for, as an example, the reaction of the amine with an electrophile or the acid-catalyzed ring-opening of the oxetane. The calculated activation barriers for these pathways would reveal the most likely reaction mechanisms to occur. nih.gov
Studies of Intermolecular Interactions and their Impact on Molecular Recognition
The intermolecular interactions of this compound are crucial for understanding its behavior in condensed phases and its potential for molecular recognition. illinois.edu Computational methods can be used to identify and quantify these interactions, which include hydrogen bonding and halogen bonding. nih.govnih.gov
The amine group of this compound can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). nih.gov The bromine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with a nucleophile. nih.govdntb.gov.uanih.gov The oxygen atom of the oxetane ring can also act as a hydrogen bond acceptor.
The Quantum Theory of Atoms in Molecules (QTAIM) is a computational method that can be used to analyze the electron density to characterize the nature and strength of these non-covalent interactions. nih.gov Such studies are fundamental to understanding how this molecule might interact with biological targets or other molecules in a supramolecular assembly. illinois.edunih.gov
Table 3: Potential Intermolecular Interactions of this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | Amine (N-H) | Lewis Base (e.g., O, N) | Directional interaction influencing crystal packing and solubility. |
| Hydrogen Bond | Lewis Acid (e.g., H-O, H-N) | Amine (N), Oxetane (O) | Key for interactions with protic solvents and biological macromolecules. |
| Halogen Bond | Aryl Bromide (C-Br) | Lewis Base (e.g., O, N, halide) | Important for molecular recognition and self-assembly. nih.govdntb.gov.ua |
| π-π Stacking | Bromophenyl Ring | Another Aromatic Ring | Contributes to the stability of crystal structures. |
Synthetic Utility and Applications of N 4 Bromophenyl Oxetan 3 Amine As a Versatile Building Block
Strategic Use in the Synthesis of Complex Organic Molecules
The unique structure of N-(4-bromophenyl)oxetan-3-amine, with its strained four-membered ether ring and functionalized aromatic moiety, makes it a valuable precursor in the synthesis of more intricate molecular architectures. acs.org The inherent ring strain of the oxetane (B1205548), approximately 25.5 kcal/mol, renders it susceptible to ring-opening reactions, providing a pathway to diverse functionalized products. beilstein-journals.orgresearchgate.net
The this compound scaffold is a key starting point for creating a variety of heterocyclic systems. The secondary amine and the aryl bromide functionalities are prime locations for introducing molecular diversity. For instance, the amine can undergo reactions like N-acylation and N-sulfonylation to form amides and sulfonamides, respectively. Furthermore, reductive amination can lead to a range of tertiary amines. nih.gov
The aryl bromide component is particularly useful for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, respectively, enabling the attachment of various aryl, heteroaryl, or alkyl groups. This capability is crucial for generating libraries of compounds with diverse substitutions on the phenyl ring, which is a common strategy in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov
The development of efficient methods for building complex polycyclic structures is a significant area of organic synthesis. organic-chemistry.org this compound can serve as a valuable starting material in this context. The reactive sites on the molecule can be exploited to construct fused ring systems. For example, the amine functionality could be part of a reaction sequence to build an adjacent ring, while the bromo-substituted phenyl group offers a handle for intramolecular cyclization reactions.
One potential strategy involves a ring-opening transformation of the oxetane ring. nih.gov This can be followed by a series of reactions that ultimately lead to the formation of a new ring fused to the original phenyl group. The specific nature of the resulting polycyclic system would depend on the reagents and reaction conditions employed. Such approaches are instrumental in creating novel and complex molecular frameworks that are often found in biologically active compounds. nih.gov
Role in Advanced Materials Science
The incorporation of unique molecular building blocks is a key strategy in the development of advanced materials with tailored properties. The distinct structural features of this compound suggest its potential utility in materials science.
Oxetanes are known to be involved in the preparation of both linear and hyperbranched polymers. researchgate.net The ring-opening polymerization of oxetane derivatives can lead to polyethers with various functional groups. The amine and bromo functionalities on this compound could be utilized to create functional polymers. For example, the amine group could act as an initiator or a monomer in different polymerization reactions. The bromo-substituent on the phenyl ring could be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities.
The development of new materials with unique optical and electronic properties is an active area of research. The structure of this compound suggests its potential as a component in such materials. The aromatic system, combined with the heteroatoms (nitrogen and oxygen), could contribute to desirable electronic properties.
Furthermore, the ability to modify the molecule at both the amine and the bromo-positions allows for the fine-tuning of its properties. For instance, the introduction of chromophores could lead to materials with interesting optical properties, such as fluorescence or non-linear optical behavior. The bromo-substituent also opens up possibilities for creating materials with applications in electronics, as organobromine compounds are sometimes used as intermediates in the synthesis of organic semiconductors.
Development of Novel Catalytic Ligands or Organocatalysts
The field of catalysis continuously seeks new ligand scaffolds to improve the efficiency and selectivity of chemical transformations. The structure of this compound makes it an interesting candidate for the development of novel ligands or organocatalysts.
The secondary amine can act as a coordinating site for metal centers, forming the basis of a new class of metal catalysts. The stereochemistry of the oxetane ring could also be exploited to create chiral ligands for asymmetric catalysis. The bromo-substituted phenyl group provides a site for further modification, allowing for the synthesis of a library of related ligands with varying steric and electronic properties. This tunability is crucial for optimizing the performance of a catalyst for a specific reaction.
While the chemical compound this compound is recognized as a valuable building block in the field of medicinal chemistry, specific, publicly available research detailing its direct application in the design and synthesis of chemical probes and labeling reagents for non-clinical research tools is not readily found in the current body of scientific literature.
The inherent structural features of this compound, however, suggest its potential utility in this area. The presence of a secondary amine provides a reactive handle for derivatization, allowing for the attachment of various reporter groups. The 4-bromophenyl moiety offers a site for cross-coupling reactions, enabling the construction of more complex molecular architectures. Furthermore, the oxetane ring can influence the physicochemical properties of a molecule, such as solubility and metabolic stability, which are important considerations in the design of research tools.
Although direct examples are elusive, the principles of chemical probe and labeling reagent design allow for the theoretical application of this compound. For instance, the secondary amine could be acylated with a fluorophore containing an activated carboxylic acid or sulfonyl chloride to create a fluorescent probe. Alternatively, the bromine atom could undergo palladium-catalyzed reactions, such as the Sonogashira or Suzuki coupling, to introduce functionalities capable of acting as photoaffinity labels or other reactive groups for target identification studies.
It is important to note that this discussion remains speculative in the absence of concrete published examples. The development of novel chemical probes and labeling reagents is a dynamic area of research, and the application of underexplored building blocks like this compound may be a subject of ongoing, yet unpublished, investigation.
Due to the lack of specific research findings on the use of this compound for creating chemical probes and labeling reagents for research tools, a data table and detailed research findings for section 6.4 cannot be provided at this time.
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Synthetic Routes and Reagents
The synthesis of oxetanes, including N-(4-bromophenyl)oxetan-3-amine, has traditionally faced challenges that can limit their broad application. acs.orgnih.gov Future research is increasingly directed towards unconventional synthetic methods that offer milder conditions, greater efficiency, and novel reactivity.
One promising area is the use of photocatalysis . Photoinduced reactions, particularly those using visible light, can drive transformations under gentle conditions, potentially avoiding the harsh reagents and high temperatures of traditional methods. acs.org For instance, photocatalytic C-H activation could enable the direct functionalization of the oxetane (B1205548) ring or the aryl group, providing new pathways to complex derivatives. rsc.orgresearchgate.net Research into photocatalyst-free, visible-light-mediated reductive amination between nitroarenes and boronic acids also presents a metal-free approach to forming the crucial C-N bond. organic-chemistry.org
Electrochemistry and mechanochemistry also represent burgeoning fields for oxetane synthesis. These techniques can offer unique reactivity and selectivity profiles, often with improved sustainability by reducing solvent use and waste generation.
Furthermore, the development of novel reagents is critical. This includes designing more effective ligands for metal-catalyzed cross-coupling reactions to form the N-aryl bond, even with challenging substrates like aryl chlorides. organic-chemistry.org The exploration of arynes in three-component coupling reactions is another innovative strategy for creating complex, functionalized aromatic products in a single step. beilstein-journals.org A notable metal-free alternative involves the ozonation of N-aryl cyclic amines to regioselectively introduce a carbonyl group, a method that could be adapted for related transformations. semanticscholar.org
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Photocatalysis | Mild reaction conditions, high selectivity, access to novel reactivity. acs.org | C-H functionalization, rsc.orgresearchgate.net Paternò-Büchi reaction, acs.org metal-free amination. organic-chemistry.org |
| Electrochemistry | Reduced reagent use, unique reactivity. | Alternative C-N bond formation. |
| Mechanochemistry | Reduced solvent use, potential for novel solid-state reactivity. | Greener synthesis pathways. |
| Novel Reagents | Improved efficiency for challenging substrates, new reaction pathways. organic-chemistry.org | Aryne chemistry, beilstein-journals.org advanced ligands for catalysis. organic-chemistry.org |
| Ozonation | Metal-free functionalization. semanticscholar.org | Alternative oxidation methods. |
Integration with Automated Synthesis and Flow Chemistry Platforms
To accelerate the exploration of the chemical space around this compound, researchers are turning to automated synthesis and flow chemistry. These platforms offer significant advantages in terms of speed, reproducibility, and the ability to rapidly screen and optimize reaction conditions. sigmaaldrich.comnih.gov
Automated synthesis platforms can perform entire synthetic sequences, including reaction, purification, and analysis, with minimal human intervention. sigmaaldrich.comnih.gov This allows for high-throughput experimentation (HTE), enabling the rapid generation of libraries of oxetane derivatives for biological screening. rsc.org Such platforms can quickly identify optimal conditions for reactions like C-H arylation, a key step in creating diverse oxetane-based compounds. rsc.org
Flow chemistry , where reactions are performed in continuous-flowing streams rather than in batches, offers enhanced safety, better temperature control, and easier scalability. researchgate.netrsc.org For a molecule like this compound, a flow-based approach could streamline its multi-step synthesis, improve yield, and reduce reaction times. rsc.org The inherent safety of flow systems is particularly advantageous when dealing with potentially energetic intermediates or hazardous reagents. rsc.org The combination of these technologies will be instrumental in efficiently producing and diversifying oxetane-based building blocks for drug discovery.
Advanced Machine Learning and AI in Predictive Organic Chemistry for Oxetane Derivatives
For oxetane derivatives, AI can be applied in several key areas:
Retrosynthesis Prediction : AI tools can propose viable synthetic pathways for novel, complex oxetane-containing target molecules, breaking them down into simpler, commercially available starting materials. nih.govosu.edu This can save significant time and resources compared to manual planning.
Reaction Outcome and Yield Prediction : Machine learning models, particularly those using graph transformer neural networks, can predict the regioselectivity and yield of reactions, such as C-H functionalization on the oxetane ring. digitellinc.com This predictive power helps chemists prioritize experiments that are most likely to succeed.
De Novo Drug Design : Generative AI models can design entirely new oxetane-based molecules that are optimized for specific biological targets and possess favorable drug-like properties. aragen.com These models can explore vast chemical spaces to identify promising new candidates for synthesis and testing. aragen.com
Property Prediction : AI can forecast the physicochemical properties, such as solubility and metabolic stability, of virtual oxetane derivatives, helping to guide the design process towards compounds with better in vivo performance. chemrxiv.org It can even predict the commercial price of a new molecule based on its predicted synthetic pathway. chemrxiv.org
The integration of AI with automated synthesis platforms creates a powerful closed-loop system where AI designs molecules and synthetic routes, robots execute the synthesis, and the experimental data is fed back to the AI to refine its models. nih.gov This synergy will dramatically accelerate the discovery of new oxetane-based drug candidates.
Development of Novel Catalytic Transformations Involving the Oxetane-3-amine Substructure
The oxetane-3-amine substructure is not just a passive scaffold but an active participant in a range of chemical transformations. Future research will focus on developing novel catalytic methods to further functionalize this core, unlocking new avenues for molecular diversity.
A key area of interest is the catalytic functionalization of C-H bonds . Developing catalysts that can selectively activate and transform the C-H bonds on the oxetane ring or the N-aryl group would provide a direct and atom-economical way to introduce new functional groups. rsc.orgresearchgate.net Nickel-catalyzed C-H arylation is one such example that has been optimized using high-throughput methods. rsc.org
Another important direction is the exploration of ring-opening reactions . While the stability of the oxetane ring is often a desirable trait, selective, catalyst-mediated ring-opening can provide access to unique linear structures that would be difficult to synthesize otherwise. For example, frustrated Lewis pairs have been shown to catalyze the reductive opening of oxetanes, and in some cases, can even promote unexpected aryl migrations. acs.org
Furthermore, the development of catalysts for asymmetric transformations is crucial for producing enantiomerically pure oxetane derivatives, which is often a requirement for pharmaceutical applications. This includes asymmetric methods for creating the oxetane ring itself or for functionalizing the pre-existing scaffold.
| Catalytic Transformation | Research Goal | Potential Application |
| C-H Activation | Selective functionalization of the oxetane or aryl group. rsc.orgresearchgate.net | Late-stage diversification of drug candidates. |
| Ring-Opening | Access to novel linear scaffolds. acs.org | Synthesis of unique building blocks. |
| Asymmetric Catalysis | Production of single enantiomer compounds. | Development of stereospecific pharmaceuticals. |
| Cross-Coupling | Efficient formation of C-N and C-C bonds. organic-chemistry.org | Modular synthesis of diverse libraries. |
Sustainable and Circular Chemistry Approaches in this compound Research
Applying the principles of green and circular chemistry to the synthesis and lifecycle of this compound is an increasingly important research focus. The goal is to minimize environmental impact by reducing waste, conserving resources, and designing safer chemical processes. ontosight.ai
Key strategies in this area include:
Use of Greener Solvents and Reagents : Replacing hazardous solvents and toxic reagents with more environmentally benign alternatives is a primary objective. rsc.org For example, developing reactions that can be performed in water or bio-based solvents.
Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. researchgate.net
Catalysis : Employing catalytic methods, including biocatalysis (using enzymes) and photocatalysis, can reduce energy consumption and the need for stoichiometric reagents. researchgate.netontosight.ai
Renewable Feedstocks : Investigating the use of renewable, bio-based starting materials for the synthesis of the oxetane core.
Circular Design : Thinking about the entire lifecycle of the molecule, including its potential for degradation or recycling, to prevent persistent environmental pollution.
By integrating these sustainable practices, the chemical community can ensure that the benefits of oxetane-containing compounds are realized with minimal cost to the environment. ontosight.ai
Q & A
Q. How can researchers optimize the synthesis of N-(4-bromophenyl)oxetan-3-amine to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the oxetane ring formation via epoxide-nucleophile reactions, followed by bromophenyl group introduction and amine functionalization. Key parameters include:
- Reaction Conditions : Use of sodium hydride (NaH) for deprotonation and controlled temperatures (e.g., 0–25°C) to minimize side reactions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures enhances purity.
- Characterization : Confirm structure via -NMR (e.g., δ 7.45–7.55 ppm for aromatic protons) and mass spectrometry (MS) (m/z 264.54 for the hydrochloride salt) .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR resolve oxetane ring protons (δ 4.5–5.0 ppm) and bromophenyl carbons (δ 120–135 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX software ) resolves bond angles and ring strain in the oxetane moiety.
- Infrared (IR) Spectroscopy : Detect NH stretching (~3300 cm) and C-Br bonds (~600 cm) .
Q. How does the solubility profile of this compound influence its utility in organic reactions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). This solubility profile necessitates:
- Reaction Solvent Selection : Use DMF for nucleophilic substitutions or Suzuki couplings.
- Workup Strategies : Precipitation in cold ether or aqueous extraction to isolate the product .
Advanced Research Questions
Q. What computational methods are suitable for modeling the oxetane ring's electronic effects in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density distribution using functionals like B3LYP/6-31G(d) to assess ring strain and charge localization .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in drug-like environments (e.g., water-lipid bilayers).
- QSPR Studies : Correlate oxetane ring geometry with biological activity using software like Gaussian or GAMESS .
Q. How can researchers resolve contradictions in biological activity data for oxetane derivatives like this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends.
- Target Validation : Use CRISPR knockouts or siRNA to verify enzyme/receptor specificity (e.g., kinase inhibition in cancer pathways) .
- Meta-Analysis : Compare data across studies while controlling for variables like cell line (e.g., HEK293 vs. HeLa) or assay conditions .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Crystallization Issues : The oxetane ring’s flexibility and bromide’s heavy atom effect may disrupt lattice formation.
- Solutions :
- Use vapor diffusion with tert-butyl methyl ether as an antisolvent.
- Employ cryocrystallography at 100 K to stabilize fragile crystals .
Q. How does the bromophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
